molecular formula C16H16Cl2 B14199875 1,1'-(1,3-Dichloro-2-methylpropane-1,3-diyl)dibenzene CAS No. 835597-87-0

1,1'-(1,3-Dichloro-2-methylpropane-1,3-diyl)dibenzene

Cat. No.: B14199875
CAS No.: 835597-87-0
M. Wt: 279.2 g/mol
InChI Key: MFYLIZAGWMSDFR-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1,3-dichloro-2-methylpropane is an organic compound characterized by the presence of two phenyl groups, two chlorine atoms, and a methyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-1,3-dichloro-2-methylpropane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with acetone in the presence of a strong base, followed by chlorination. The reaction conditions typically include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Organic solvents such as dichloromethane or chloroform

    Catalyst: Strong bases like sodium hydroxide or potassium hydroxide

Industrial Production Methods

Industrial production of 1,3-Diphenyl-1,3-dichloro-2-methylpropane often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1,3-dichloro-2-methylpropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: Reduction can lead to the formation of hydrocarbons or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst

Major Products

    Substitution: Formation of phenyl-substituted derivatives

    Oxidation: Formation of benzophenone or related compounds

    Reduction: Formation of diphenylmethane or similar hydrocarbons

Scientific Research Applications

1,3-Diphenyl-1,3-dichloro-2-methylpropane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-1,3-dichloro-2-methylpropane involves its interaction with molecular targets through its reactive chlorine atoms and phenyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical species, resulting in various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-2-methylpropane: Lacks the phenyl groups, resulting in different reactivity and applications.

    Diphenyldichloromethane: Similar structure but with different substitution patterns, leading to distinct chemical properties.

    1,3-Diphenylpropane:

Uniqueness

1,3-Diphenyl-1,3-dichloro-2-methylpropane is unique due to the combination of phenyl groups and chlorine atoms, which confer specific reactivity and potential applications in various fields. Its structural features make it a versatile compound for synthetic and industrial purposes.

Properties

CAS No.

835597-87-0

Molecular Formula

C16H16Cl2

Molecular Weight

279.2 g/mol

IUPAC Name

(1,3-dichloro-2-methyl-3-phenylpropyl)benzene

InChI

InChI=1S/C16H16Cl2/c1-12(15(17)13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2-12,15-16H,1H3

InChI Key

MFYLIZAGWMSDFR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)Cl)C(C2=CC=CC=C2)Cl

Origin of Product

United States

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